

Part 1: Chemical Identity & Structural Analysis[1]

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: (S)-4-Fmoc-4-(Fmoc-amino)butanoic Acid
Cat. No.: B13386571

[Get Quote](#)

The correct identification of this molecule is paramount due to the existence of isomeric forms (e.g., the

-ester, Fmoc-Asp-OFm).[1]

Parameter	Technical Specification
Chemical Name	N- α -Fmoc-L-aspartic acid -(9-fluorenylmethyl) ester
Common Nomenclature	Fmoc-Asp(OFm)-OH
CAS Number	Note: Often indexed under general Fmoc-Asp esters or specific isomeric CAS 187671-16-5 (verify specific isomer with vendor)
Molecular Formula	
Molecular Weight	533.57 g/mol
Chiral Center	L-Configuration (S-isomer)
Protecting Groups	N-Term: Fmoc (Base labile) Side Chain: OFm (Base labile, -elimination)

Structural Significance

The presence of the OFm group on the

-carboxylate is the defining feature. Both the N-terminal Fmoc and the side-chain OFm groups share the fluorenyl ring system.[1] Upon treatment with secondary amines (piperidine), both groups undergo

-elimination, releasing dibenzofulvene and generating the free amino acid (aspartic acid) in situ.[1]

Part 2: Physical Characterization[1]

The following data represents the standard physical profile for high-purity (>98%) research-grade powder.

Property	Specification	Operational Insight
Appearance	White to off-white crystalline powder	Yellowing indicates potential fluorene cleavage or oxidation. [1]
Purity (HPLC)		Critical to avoid truncated peptides; free Fmoc-OH is a common impurity.[1]
Enantiomeric Purity	(L-isomer)	Essential to prevent diastereomer formation in the final peptide.[1]
Melting Point	125°C – 145°C (Decomposes)	Range varies by crystallization solvent.[1] Sharp melting indicates high purity; broad range suggests moisture/impurities.
Solubility	Soluble in DMF, NMP, DMSO, DCM	Insoluble in water. Requires organic solvent for coupling.
Moisture Content	(Karl Fischer)	Hygroscopic.[1] Excess moisture accelerates hydrolysis of the ester.

Part 3: Stability & Storage Protocols (The "Why" Behind the Rules)

Core Directive: The OFm ester is not acid-labile (stable to TFA) but is extremely base-labile.[1]

Storage Conditions

- Temperature: Store at +2°C to +8°C (Long term: -20°C).
- Atmosphere: Store under inert gas (Argon/Nitrogen).[1] The fluorenyl ring is susceptible to slow oxidation over years.

- Container: Amber glass to prevent photodegradation.

Handling & Solubilization Logic

- Solvent Choice: Dimethylformamide (DMF) is the standard solvent.
- Avoid Bases: Never dissolve Fmoc-Asp(O_{Fm})-OH in DMF containing DIEA (Diisopropylethylamine) or Piperidine prior to the exact moment of activation.^[1] Premature addition of base will instantly cleave the side chain.
- Acid Stability: The reagent is stable in acidic environments, making it compatible with acid chlorides or specific acid-catalyzed esterifications.^[1]

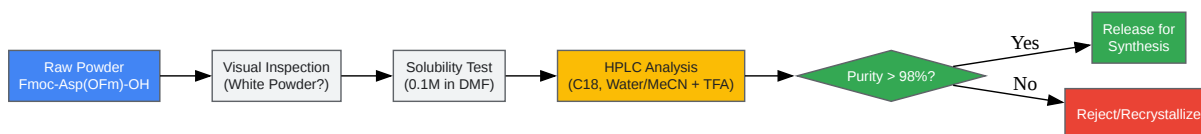
Aspartimide Formation Risk

While OF_m is bulky, its rapid cleavage by base usually precludes the formation of aspartimide (which requires the ester to remain intact long enough for the nitrogen to attack). However, the resulting free aspartic acid side chain (after OF_m removal) can participate in other side reactions if not carefully managed.

Part 4: Experimental Workflows & Visualization

Workflow A: Quality Control (Purity Check)

This self-validating protocol ensures the reagent is fit for synthesis.^[1]

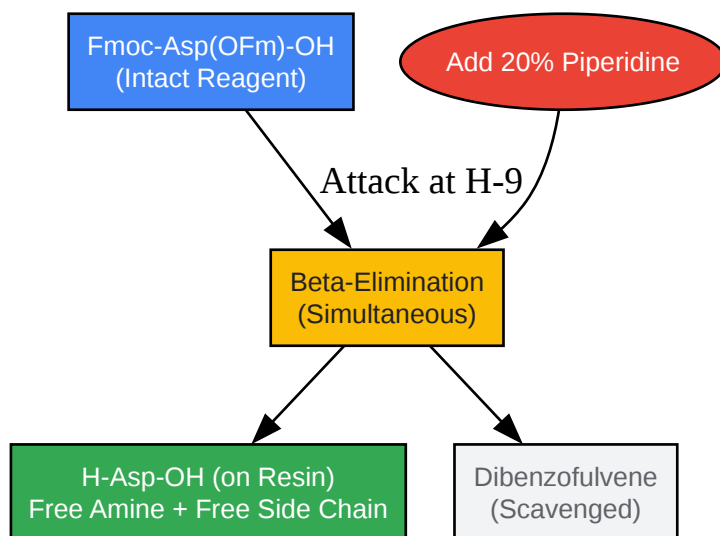


[Click to download full resolution via product page](#)

Figure 1: Quality Control workflow for validating Fmoc-Asp(O_{Fm})-OH purity prior to synthesis.

Workflow B: Reaction Mechanism (Base Sensitivity)

This diagram illustrates why this reagent is unique: the simultaneous removal of N-terminal and Side-chain protection.[1]



[Click to download full resolution via product page](#)

Figure 2: The simultaneous deprotection mechanism of Fmoc and OFm groups upon base treatment.

Part 5: Analytical Protocols

HPLC Purity Method

- Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase A: 0.1% TFA in Water (Milli-Q).[1]
- Mobile Phase B: 0.1% TFA in Acetonitrile.
- Gradient: 5% B to 95% B over 20 minutes.
- Detection: UV at 254 nm (Fmoc absorbs strongly here) and 214 nm.[1]
- Expectation: Main peak corresponds to Fmoc-Asp(OFm)-OH.[1] Impurities eluting earlier may include free Fmoc-OH or Fmoc-Asp-OH (mono-ester hydrolysis).[1]

Solubility Test (Self-Validating)

- Weigh 10 mg of powder into a clear glass vial.
- Add 100 μ L of DMF (Dimethylformamide).
- Vortex for 10 seconds.
- Pass Criteria: Solution must be completely clear and colorless.
- Fail Criteria: Turbidity or particulates indicate hydrolysis (free Asp is less soluble) or salt contamination.

References

- Novabiochem (Merck). (2024).[1] Fmoc-Asp(OMpe)-OH and Fmoc-Asp Derivatives: Technical Data Sheet.[1] Retrieved from [1]
- Isidro-Llobet, A., et al. (2009).[1][2] Amino Acid-Protecting Groups.[1][3][2][4][5][6] Chemical Reviews, 109(6), 2455-2504.[1] (Foundational text on orthogonality of Fmoc/OFm groups).
- Aapptec. (2024). Fmoc-Asp-OFm Product Specification and CAS 187671-16-5 Data.[1][7] Retrieved from [1]
- ChemicalBook. (2024). Physical Properties of Fmoc-Asp Derivatives. Retrieved from [1]
- Bachem. (2024). Fmoc-Asp(OtBu)-OH vs OFm Derivatives in SPPS. Retrieved from [1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Fmoc-Asp(OtBu)-OH | 71989-14-5 [[chemicalbook.com](https://www.chemicalbook.com)]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. EP2886531A1 - Aspartic acid derivatives - Google Patents [patents.google.com]

- [4. CAS 180675-08-5: Fmoc-ASP\(OMPE\)-OH | CymitQuimica \[cymitquimica.com\]](#)
- [5. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [6. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [7. peptide.com \[peptide.com\]](#)
- To cite this document: BenchChem. [Part 1: Chemical Identity & Structural Analysis[1]]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13386571/docs#part-1-chemical-identity-structural-analysis-1\]](https://www.benchchem.com/product/b13386571/docs#part-1-chemical-identity-structural-analysis-1)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)

